N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S2 and its molecular weight is 480.04. The purity is usually 95%.
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Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by the presence of a benzothiazole moiety, suggests various mechanisms of action, including interaction with DNA and inhibition of cell proliferation.
- Molecular Formula : C23H30N4O2S2·HCl
- Molecular Weight : 465.65 g/mol
- CAS Number : 923678-05-1
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, including:
- DNA Binding : Similar compounds have demonstrated the capacity to bind to DNA, particularly within the minor groove. This interaction can lead to inhibition of DNA replication and transcription, ultimately affecting cell viability .
- Antitumor Activity : Studies indicate that derivatives containing benzothiazole exhibit significant antitumor properties. The compound has shown efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The following table summarizes findings related to the cytotoxic effects of this compound on different cancer cell lines:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 (Lung) | 6.75 ± 0.19 | 2D Assay |
HCC827 (Lung) | 6.26 ± 0.33 | 2D Assay |
NCI-H358 (Lung) | 6.48 ± 0.11 | 2D Assay |
MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D Assay |
The above data indicates that while the compound exhibits significant cytotoxicity against lung cancer cell lines, it also affects normal fibroblast cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens:
Microorganism | Activity |
---|---|
Escherichia coli | Moderate Inhibition |
Staphylococcus aureus | Significant Inhibition |
Saccharomyces cerevisiae | Moderate Inhibition |
These findings underscore the dual potential of this compound as both an anticancer and antimicrobial agent .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Antitumor Activity : A study demonstrated that compounds with similar structures exhibited high cytotoxicity in vitro against multiple lung cancer cell lines, with a notable decrease in viability observed at concentrations as low as 5 µM in some cases .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzothiazole derivatives, revealing promising results against Gram-positive and Gram-negative bacteria, which could be beneficial for developing new antibiotics .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2.ClH/c1-27-17-5-8-20-19(15-17)23-22(30-20)25(10-9-24-11-13-28-14-12-24)21(26)16-3-6-18(29-2)7-4-16;/h3-8,15H,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSSGTUTQCHKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.